molecular formula C22H17FN2O3S2 B2754360 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895477-21-1

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2754360
CAS RN: 895477-21-1
M. Wt: 440.51
InChI Key: NIJJEJQXCNALRY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a phenyl group, a sulfonyl group, and an amide group . These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the benzo[d]thiazol-2-yl and phenyl groups) would likely contribute to the compound’s stability. The sulfonyl and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Future Directions

The study and application of such a compound could be a potential area of research in organic chemistry or medicinal chemistry, given its complex structure and the presence of several functional groups .

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-cancer activity against various cancer cell lines . This suggests that the compound may target proteins or pathways involved in cancer cell proliferation and survival.

Mode of Action

It is known that benzo[d]thiazol-2-yl compounds can regulate cell cycle and apoptosis via p53 activation in mitochondrial-dependent pathways . This suggests that the compound may interact with its targets to induce cell cycle arrest and apoptosis, potentially contributing to its anti-cancer activity.

Biochemical Pathways

The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . Activation of p53 can lead to G2/M cell cycle arrest and apoptosis, potentially through alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax .

Result of Action

The compound may induce G2/M cell cycle arrest and apoptosis in cancer cells, potentially through the activation of p53 and alterations in the balance of key mitochondrial proteins . This could result in the inhibition of cancer cell proliferation and the induction of cell death, contributing to its potential anti-cancer activity.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c23-16-7-11-18(12-8-16)30(27,28)14-13-21(26)24-17-9-5-15(6-10-17)22-25-19-3-1-2-4-20(19)29-22/h1-12H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJEJQXCNALRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

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